molecular formula C11H16O2 B14117359 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester CAS No. 1263283-71-1

1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester

Cat. No.: B14117359
CAS No.: 1263283-71-1
M. Wt: 180.24 g/mol
InChI Key: LELILKXCEUTDLX-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexadiene, which undergoes a series of reactions to introduce the acetic acid and methyl ester groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Diels-Alder cycloaddition.

    Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadiene: A simpler derivative without the acetic acid and methyl ester groups.

    Cyclohexene: Another related compound with a different degree of unsaturation.

    Cyclohexane: A fully saturated analog.

Uniqueness

1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from its simpler analogs.

Properties

CAS No.

1263283-71-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 2-(6,6-dimethylcyclohexa-1,3-dien-1-yl)acetate

InChI

InChI=1S/C11H16O2/c1-11(2)7-5-4-6-9(11)8-10(12)13-3/h4-6H,7-8H2,1-3H3

InChI Key

LELILKXCEUTDLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC=C1CC(=O)OC)C

Origin of Product

United States

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